Phellodendrine chloride

Description

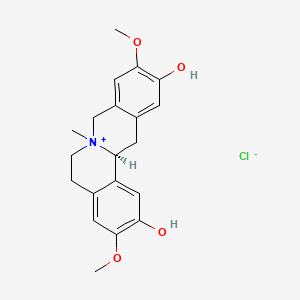

Structure

3D Structure of Parent

Properties

IUPAC Name |

(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21;/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23);1H/t16-,21?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLDSNPMIYUWGN-OOJQBDKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104112-82-5 | |

| Record name | Phellodendrine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104112825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Phellodendrine Chloride: A Technical Guide to Natural Sources and Isolation for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of phellodendrine chloride, a quaternary ammonium alkaloid with significant therapeutic potential. This document details its primary natural sources, outlines methodologies for its extraction and isolation, and presents its known biological signaling pathways. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate complex processes and pathways.

Natural Sources of Phellodendrine Chloride

Phellodendrine chloride is predominantly found in the bark of trees belonging to the Phellodendron genus, a member of the Rutaceae family. The two primary species utilized for the extraction of this alkaloid are:

-

Phellodendron amurense Rupr. (Amur Cork Tree)

-

Phellodendron chinense Schneid. (Chinese Cork Tree)[1][2][3]

These plants are native to East Asia and their bark, known as Cortex Phellodendri, is a fundamental component of traditional Chinese medicine.[3] While both species are sources of phellodendrine, the concentration of various alkaloids can differ between them.

Quantitative Analysis of Phellodendrine in Natural Sources

The yield of phellodendrine chloride is highly dependent on the plant source, the extraction method employed, and the solvent system used. Recent studies have focused on optimizing extraction protocols to maximize the yield of phellodendrine and other bioactive alkaloids from Phellodendron bark.

| Plant Source | Extraction Method | Solvent System | Phellodendrine Yield (mg/g of dry material) | Reference |

| Phellodendron chinense | 70% Ethanol Extraction | 70% Ethanol | 22.255 ± 0.123 | [4] |

| Fresh Phellodendron bark | Ultrasonic-assisted | Hydrochloric acid/methanol | 24.41 | [5][6] |

| Fresh Phellodendron bark | Distillation | Not specified | Lower than ultrasonic | [5] |

| Fresh Phellodendron bark | Soxhlet extraction | Not specified | Lower than ultrasonic | [5] |

Experimental Protocols for Isolation and Purification

The isolation and purification of phellodendrine chloride from its natural sources involve a multi-step process, beginning with extraction followed by various chromatographic techniques.

Extraction Methodologies

3.1.1. Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt the plant cell walls, facilitating the release of secondary metabolites.

-

Protocol:

-

Preparation of Plant Material: The dried bark of Phellodendron is ground into a fine powder (approximately 40-60 mesh).

-

Solvent System: A mixture of hydrochloric acid and methanol is prepared.

-

Extraction: The powdered bark is suspended in the solvent system in a flask.

-

Ultrasonication: The flask is placed in an ultrasonic bath and subjected to ultrasonication at a frequency of 40 kHz and a power of 250 W for 20 minutes.

-

Solid-Liquid Separation: The extract is then centrifuged or filtered to remove solid plant material.

-

Solvent Removal: The solvent is evaporated under reduced pressure to yield the crude extract.

-

3.1.2. Reflux Extraction

A traditional method involving boiling the solvent with the plant material to extract the desired compounds.

-

Protocol:

-

Preparation of Plant Material: The dried and powdered Phellodendron bark is placed in a round-bottom flask.

-

Solvent Addition: An appropriate solvent (e.g., 70% ethanol) is added to the flask.

-

Refluxing: The flask is fitted with a condenser and heated to the boiling point of the solvent. The extraction is carried out for a specified period, often with multiple cycles.

-

Filtration: After cooling, the mixture is filtered to separate the extract from the solid residue.

-

Concentration: The filtrate is concentrated using a rotary evaporator to obtain the crude extract.

-

Purification Methodologies

3.2.1. Silica Gel Column Chromatography

This technique separates compounds based on their polarity.

-

Protocol:

-

Column Packing: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent (e.g., hexane) to create a slurry.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: A gradient of solvents with increasing polarity is passed through the column. A common gradient for alkaloid separation starts with a non-polar solvent like chloroform and gradually introduces a more polar solvent like methanol (e.g., from 100% chloroform to a chloroform:methanol mixture).

-

Fraction Collection: The eluate is collected in fractions.

-

Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing phellodendrine.

-

Pooling and Concentration: Fractions containing pure phellodendrine are pooled and the solvent is evaporated.

-

3.2.2. Sephadex LH-20 Column Chromatography

This method separates molecules based on their size and polarity, and is particularly useful for purifying natural products.

-

Protocol:

-

Column Preparation: Sephadex LH-20 is swollen in the chosen solvent (e.g., methanol) and packed into a column.

-

Sample Application: The partially purified extract from the previous step is dissolved in the mobile phase and applied to the column.

-

Elution: Isocratic elution with a suitable solvent, such as methanol, is performed.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing phellodendrine.

-

3.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

A high-resolution technique used for the final purification of the compound.

-

Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Injection: The enriched phellodendrine fraction is dissolved in the initial mobile phase and injected onto the column.

-

Detection: The eluting compounds are monitored using a UV detector at a wavelength suitable for phellodendrine.

-

Fraction Collection: The peak corresponding to phellodendrine is collected.

-

Lyophilization: The collected fraction is lyophilized to obtain pure phellodendrine chloride.

-

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of phellodendrine chloride.

Caption: General workflow for phellodendrine chloride isolation.

Signaling Pathways

Phellodendrine has been shown to exert its biological effects through the modulation of several key signaling pathways, including the AMPK/mTOR and NF-κB pathways.

4.2.1. AMPK/mTOR Signaling Pathway

Phellodendrine can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK leads to the inhibition of the mammalian target of rapamycin (mTOR), a key promoter of cell growth and proliferation. This pathway is implicated in the anti-cancer and anti-inflammatory effects of phellodendrine.

Caption: Phellodendrine's effect on the AMPK/mTOR signaling pathway.

4.2.2. NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Phellodendrine has been demonstrated to inhibit the activation of the NF-κB pathway, which is a key mechanism underlying its anti-inflammatory properties.

Caption: Phellodendrine's inhibitory effect on the NF-κB signaling pathway.

References

- 1. Ultrasound-assisted extraction of bioactive alkaloids from <i>Phellodendri amurensis</i> cortex using deep eutectic sol… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. nacalai.com [nacalai.com]

- 4. Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. sephadex lh-20 column: Topics by Science.gov [science.gov]

- 6. Separation and purification of alkaloids and phenolic acids from Phellodendron chinense by pH-zone refining and online-storage inner-recycling counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Pathway of Phellodendrine Chloride Biosynthesis in Phellodendron amurense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of phellodendrine chloride, a significant bioactive alkaloid found in the Amur Cork Tree (Phellodendron amurense). Drawing from current scientific understanding of benzylisoquinoline alkaloid (BIA) biosynthesis, this document outlines the enzymatic steps, presents available quantitative data, details relevant experimental protocols, and visualizes the core processes for enhanced clarity.

Introduction to Phellodendrine and its Biosynthetic Origins

Phellodendrine is a quaternary ammonium isoquinoline alkaloid that contributes to the diverse pharmacological profile of Phellodendron amurense.[1][2] Its biosynthesis is deeply rooted in the well-established benzylisoquinoline alkaloid (BIA) pathway, which is responsible for a wide array of medicinally important compounds, including berberine, morphine, and codeine. The core of this pathway involves the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form the central precursor, (S)-norcoclaurine. A series of subsequent enzymatic modifications, including methylations, hydroxylations, and ring formations, lead to the vast structural diversity observed in BIAs.

While the complete biosynthetic pathway of phellodendrine in P. amurense is yet to be fully elucidated in every detail, significant progress in understanding the biosynthesis of the closely related and co-occurring alkaloid, berberine, provides a robust framework for proposing the phellodendrine pathway.

The Proposed Biosynthetic Pathway of Phellodendrine Chloride

The biosynthesis of phellodendrine chloride is believed to follow the main trunk of the berberine biosynthetic pathway, diverging at a late-stage intermediate, likely (S)-canadine. The key differentiating step is the N-methylation of this tertiary amine to a quaternary amine. The proposed pathway is visualized below, followed by a detailed description of each enzymatic step.

Caption: Proposed biosynthetic pathway of phellodendrine in Phellodendron amurense.

Enzymatic Steps:

-

Formation of (S)-Reticuline: The pathway initiates with the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules are condensed by Norcoclaurine Synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate of the BIA pathway. A series of methylation and hydroxylation reactions catalyzed by Norcoclaurine 6-O-Methyltransferase (6OMT) , Coclaurine N-Methyltransferase (CNMT) , a cytochrome P450 monooxygenase (CYP80B) , and 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT) lead to the formation of the pivotal branch-point intermediate, (S)-reticuline.

-

Formation of the Protoberberine Scaffold: (S)-Reticuline is converted to (S)-scoulerine through the action of the Berberine Bridge Enzyme (BBE) , which forms the characteristic C-C bond of the protoberberine skeleton.

-

Modification of the Scoulerine Backbone: (S)-Scoulerine undergoes methylation at the 9-hydroxyl group, a reaction catalyzed by Scoulerine 9-O-Methyltransferase (S9OMT) , to yield (S)-tetrahydrocolumbamine.

-

Formation of (S)-Canadine: A methylenedioxy bridge is formed on (S)-tetrahydrocolumbamine by a cytochrome P450 enzyme, Canadine Synthase (a member of the CYP719A family) , resulting in the formation of (S)-canadine.

-

The Final Step: N-methylation to Phellodendrine: The crucial and final step in phellodendrine biosynthesis is the N-methylation of the tertiary amine of (S)-canadine to a quaternary amine. This reaction is catalyzed by a Tetrahydroprotoberberine cis-N-Methyltransferase (TNMT) . This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. While a specific TNMT from P. amurense has not been isolated and characterized, orthologous enzymes have been identified in other BIA-producing plants, such as opium poppy (Papaver somniferum).[3]

Quantitative Data

While specific quantitative data for the enzymes in the phellodendrine biosynthetic pathway in P. amurense are not yet available in the literature, data from homologous enzymes in other species provide valuable insights into their potential kinetic properties.

Table 1: Kinetic Parameters of a Homologous Tetrahydroprotoberberine cis-N-Methyltransferase (from Papaver somniferum) [3]

| Substrate | Apparent Km (μM) |

| (R,S)-Stylopine | 0.6 |

| S-Adenosyl-L-methionine | 11.5 |

Note: (R,S)-Stylopine is a substrate structurally similar to (S)-canadine.

Table 2: Relative Abundance of Key Alkaloids in Phellodendron amurense Stems [4][5]

| Alkaloid | Relative Abundance |

| Berberine | High |

| Palmatine | High |

| Jatrorrhizine | Minor |

| Phellodendrine | Minor |

| Magnoflorine | Minor |

| Columbamine | Minor |

Experimental Protocols

The characterization of enzymes in the phellodendrine biosynthetic pathway involves a series of standard molecular biology and biochemical techniques. Below is a generalized workflow for the identification and characterization of a candidate Tetrahydroprotoberberine cis-N-Methyltransferase (TNMT).

Caption: Experimental workflow for the identification and characterization of a candidate TNMT.

Detailed Methodologies:

A. Identification and Cloning of a Candidate TNMT Gene:

-

RNA Extraction and Transcriptome Sequencing: Total RNA is extracted from P. amurense tissues known to accumulate phellodendrine (e.g., bark, roots). The RNA is then subjected to high-throughput sequencing to generate a comprehensive transcriptome.

-

Candidate Gene Identification: The transcriptome is searched for sequences homologous to known TNMTs from other plant species using bioinformatics tools like BLAST. Genes exhibiting high expression levels in phellodendrine-accumulating tissues are prioritized.

-

Gene Cloning: The full-length coding sequence of the candidate TNMT gene is amplified from cDNA using PCR and cloned into a suitable expression vector (e.g., pET vector for E. coli expression).

B. Recombinant Protein Expression and Purification:

-

Heterologous Expression: The expression vector containing the TNMT gene is transformed into a suitable expression host, such as E. coli BL21(DE3). Protein expression is induced, typically by the addition of IPTG.

-

Protein Purification: The bacterial cells are harvested and lysed. The recombinant TNMT protein, often engineered with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography). The purity of the protein is assessed by SDS-PAGE.

C. Enzyme Assays and Kinetic Analysis:

-

Enzyme Assay: The activity of the purified recombinant TNMT is assayed in a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the substrate (S)-canadine, the methyl donor S-adenosyl-L-methionine (SAM), and the purified enzyme. The reaction is incubated at an optimal temperature (e.g., 37°C) and then stopped.

-

Product Identification: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of phellodendrine. The structure of the product can be further confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), enzyme assays are performed with varying concentrations of the substrate ((S)-canadine) and the co-substrate (SAM). The initial reaction rates are measured, and the data are fitted to the Michaelis-Menten equation.

Conclusion and Future Directions

The biosynthesis of phellodendrine chloride in Phellodendron amurense is a complex process that is part of the broader benzylisoquinoline alkaloid pathway. While the upstream steps leading to the protoberberine intermediate (S)-canadine are relatively well-understood based on studies of related alkaloids, the final N-methylation step catalyzed by a Tetrahydroprotoberberine cis-N-Methyltransferase represents a key area for future research. The definitive identification, cloning, and characterization of the specific TNMT from P. amurense will be crucial for a complete understanding of phellodendrine biosynthesis. This knowledge will not only advance our fundamental understanding of plant specialized metabolism but also open avenues for the metabolic engineering of phellodendrine production in microbial or plant-based systems, thereby ensuring a sustainable supply of this valuable pharmaceutical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Molecular cloning and characterization of tetrahydroprotoberberine cis-N-methyltransferase, an enzyme involved in alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense [frontiersin.org]

Phellodendrine Chloride: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellodendrine chloride, a quaternary isoquinoline alkaloid primarily isolated from the bark of Phellodendron amurense, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of phellodendrine chloride. It includes a summary of its physicochemical properties, a detailed experimental protocol for its isolation, and an exploration of its interaction with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

Phellodendrine chloride is a tetracyclic compound featuring a dibenzo[a,g]quinolizinium core. Its chemical formula is C₂₀H₂₄ClNO₄, and it has a molecular weight of 377.86 g/mol . The systematic IUPAC name for phellodendrine chloride is (13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol chloride.[1]

Table 1: Physicochemical Properties of Phellodendrine Chloride

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄ClNO₄ | [1] |

| Molecular Weight | 377.86 g/mol | |

| IUPAC Name | (13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol chloride | [1] |

| CAS Number | 104112-82-5 | [2] |

| Canonical SMILES | C[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] | [1] |

| Appearance | Powder | |

| Solubility | Soluble in DMSO |

Stereochemistry

The stereochemistry of phellodendrine chloride is a critical aspect of its chemical identity and biological activity. The molecule possesses a single chiral center at the 13a position of the quinolizinium ring system. The absolute configuration at this center has been determined to be 'S', as indicated in its IUPAC name and the SMILES notation [C@@H]. This specific spatial arrangement of the hydrogen atom at the 13a position is crucial for its interaction with biological targets.

Note: While extensive research has been conducted on phellodendrine chloride, a publicly available X-ray crystal structure with detailed experimental bond lengths and angles was not identified in the course of this review. The structural information presented is based on spectroscopic data and computational models.

Spectroscopic Data

Note: For researchers requiring definitive structural confirmation, it is recommended to acquire and analyze the ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra of a purified sample of phellodendrine chloride.

Experimental Protocols

Isolation of Phellodendrine from Phellodendron amurense

The following is a representative experimental protocol for the extraction of phellodendrine from the bark of Phellodendron amurense.

Materials:

-

Dried bark of Phellodendron amurense

-

Methanol

-

Hydrochloric acid (HCl)

-

Acetonitrile

-

Phosphoric acid

-

High-Performance Liquid Chromatography (HPLC) system

-

Ultrasonic bath

Procedure:

-

Preparation of Plant Material: The fresh bark of Phellodendron amurense is collected and dried. The dried bark is then ground into a fine powder.

-

Extraction:

-

A combined solvent of methanol and hydrochloric acid is used for extraction.

-

The powdered bark is subjected to ultrasonic extraction with the solvent mixture. This method has been shown to be more efficient than traditional distillation or Soxhlet extraction.

-

-

Purification and Analysis:

-

The resulting extract is filtered and concentrated.

-

The separation and quantification of phellodendrine are performed using High-Performance Liquid Chromatography (HPLC).

-

A typical mobile phase for HPLC analysis consists of a gradient of acetonitrile and 0.1% aqueous phosphoric acid.

-

The identification of phellodendrine is confirmed by comparing the retention time with that of a certified reference standard.

-

This protocol provides a high yield of phellodendrine, along with other major alkaloids like berberine and palmatine.

Signaling Pathways and Biological Activity

Phellodendrine chloride exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These activities are attributed to its interaction with various cellular signaling pathways.

AMPK/mTOR Signaling Pathway

Phellodendrine has been shown to modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cellular metabolism, growth, and autophagy. Phellodendrine activates AMPK, which in turn inhibits mTOR, leading to the induction of autophagy. This mechanism is believed to underlie its therapeutic effects in conditions like ulcerative colitis.

IL-6/STAT3 Signaling Pathway

Phellodendrine has demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6). IL-6 is a key activator of the Janus kinase (JAK) - signal transducer and activator of transcription 3 (STAT3) signaling pathway, which plays a critical role in inflammation and tumorigenesis. By downregulating IL-6, phellodendrine can indirectly inhibit the phosphorylation and activation of STAT3, thereby mitigating inflammatory responses.

Conclusion

Phellodendrine chloride is a structurally defined natural product with significant therapeutic potential. Its absolute stereochemistry is a key determinant of its biological function. While the fundamental structure is well-established, this guide highlights the need for further research to provide publicly accessible, detailed experimental data, particularly from X-ray crystallography and comprehensive NMR studies. A deeper understanding of its interaction with signaling pathways, such as the AMPK/mTOR and IL-6/STAT3 pathways, will continue to fuel interest in its development as a lead compound for various diseases. This document serves as a foundational resource to aid in these future research and development endeavors.

References

Phellodendrine Chloride (CAS Number: 104112-82-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellodendrine chloride, a quaternary isoquinoline alkaloid primarily isolated from the bark of Phellodendron amurense, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical, physical, and pharmacological properties of phellodendrine chloride (CAS No: 104112-82-5). It details its mechanism of action, focusing on its influence on key signaling pathways implicated in cancer, inflammation, and metabolic disorders. Furthermore, this document furnishes detailed protocols for essential experimental assays and presents this complex information through structured data tables and elucidating diagrams to support researchers in their exploration of this promising natural compound.

Chemical and Physical Properties

Phellodendrine chloride is the salt form of the alkaloid phellodendrine. While the free base is assigned CAS number 6873-13-8, the chloride salt, under CAS number 104112-82-5, is more commonly utilized in research due to its stability and solubility.[1][2]

Identity and Structure

| Property | Value |

| IUPAC Name | (13aS)-2,11-dihydroxy-3,10-dimethoxy-7-methyl-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinolinium chloride |

| Synonyms | l-(-)-N-Methylcoreximine, Phellodendrine hydrochloride |

| CAS Number | 104112-82-5 |

| Molecular Formula | C₂₀H₂₄ClNO₄[3][4] |

| Molecular Weight | 377.86 g/mol [3][5] |

| Canonical SMILES | C[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-][3] |

Physicochemical Data

| Property | Value |

| Physical State | Solid, powder[6] |

| Melting Point | 249-251 °C (with methanol)[7] |

| Solubility | Soluble in Ethanol.[6] Soluble in DMSO (33 mg/mL).[5] |

| Storage | Store at -20°C for long-term stability.[8] |

Spectroscopic Data

| Spectroscopy | Data Availability |

| ¹H NMR | Available[9] |

| Mass Spectrometry | Available |

| HPLC Analysis | Methods have been developed for the quantification of phellodendrine in plant extracts and biological samples.[2][7][10][11][12][13] |

Pharmacological Properties and Mechanism of Action

Phellodendrine chloride exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, immunosuppressive, and neuroprotective effects. Its mechanisms of action are multifaceted, involving the modulation of several critical cellular signaling pathways.

Anti-Cancer Activity

Phellodendrine chloride has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in KRAS-mutated pancreatic cancer.

Phellodendrine chloride selectively inhibits the proliferation of KRAS-mutated pancreatic cancer cells.[14] It is believed to achieve this by inhibiting macropinocytosis, a nutrient-scavenging process that these cancer cells heavily rely on.[6][14] This leads to nutrient deprivation, increased reactive oxygen species (ROS) production, and ultimately, apoptosis.[15]

The pro-apoptotic effects of phellodendrine chloride are mediated through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and the activation of caspases.

Anti-Inflammatory and Immunosuppressive Activities

Phellodendrine chloride exerts potent anti-inflammatory and immunosuppressive effects through the modulation of key inflammatory signaling pathways.

Phellodendrine chloride has been shown to alleviate gouty arthritis by inhibiting the IL-6/STAT3 signaling pathway.[15] Interleukin-6 (IL-6) is a pro-inflammatory cytokine that, upon binding to its receptor, activates the Janus kinase (JAK) family, which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then translocates to the nucleus to induce the expression of inflammatory genes. Phellodendrine chloride interferes with this cascade, reducing the inflammatory response.

References

- 1. Phellodendrine chloride Datasheet DC Chemicals [dcchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Phellodendrine chloride | C20H24ClNO4 | CID 59818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Phellodendrine chloride | TargetMol [targetmol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. adooq.com [adooq.com]

- 9. PHELLODENDRINE CHLORIDE(104112-82-5) 1H NMR spectrum [chemicalbook.com]

- 10. Determination of bioactive compounds in Cortex Phellodendri by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CAS 104112-82-5 | Phellodendrine chloride [phytopurify.com]

- 12. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Mechanism of Action of Phellodendrine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellodendrine chloride, a quaternary isoquinoline alkaloid derived from the bark of Phellodendron amurense, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its anti-cancer, anti-inflammatory, and neuroprotective effects. Through the modulation of multiple signaling pathways, including PI3K/Akt/mTOR, NF-κB, AMPK/mTOR, and IL-6/STAT3, phellodendrine chloride exerts its therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to facilitate further research and drug development efforts.

Anti-Cancer Effects: Targeting KRAS-Mutated Pancreatic Cancer

Phellodendrine chloride has demonstrated significant anti-proliferative effects, particularly in KRAS-mutated pancreatic cancer cells. Its mechanism is multifaceted, primarily involving the inhibition of nutrient uptake and the induction of apoptosis.

Inhibition of Macropinocytosis and Glutamine Metabolism

KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) cells are known to upregulate macropinocytosis, a process of bulk fluid and nutrient uptake, to sustain their high metabolic demands. Phellodendrine chloride has been identified as an inhibitor of this process.[1] By suppressing macropinocytosis, it effectively starves cancer cells of essential nutrients like glutamine.[1]

Induction of Mitochondrial Apoptosis

The disruption of glutamine metabolism by phellodendrine chloride leads to an increase in reactive oxygen species (ROS) and depolarization of the mitochondrial membrane potential in pancreatic cancer cells.[1] This triggers the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of caspases-9, -7, and -3, ultimately leading to programmed cell death.[1]

Quantitative Data: In Vitro Efficacy

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of phellodendrine chloride against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PANC-1 | Pancreatic (KRAS mutant) | ~20-40 | [1] |

| MiaPaCa-2 | Pancreatic (KRAS mutant) | Dose-dependent inhibition | [1] |

| BxPC-3 | Pancreatic (KRAS wild-type) | No significant inhibition | [1] |

Experimental Protocols

-

Seed pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of phellodendrine chloride (e.g., 0-100 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Seed PANC-1 cells on glass coverslips in a 24-well plate.

-

Once cells reach the desired confluency, replace the medium with serum-free medium containing 1 mg/mL of TMR-dextran.

-

Incubate for 30 minutes at 37°C to allow for dextran uptake.

-

Wash the cells three times with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Mount the coverslips on slides and visualize the internalized TMR-dextran using a fluorescence microscope.

-

Quantify the fluorescence intensity to determine the extent of macropinocytosis.

-

Treat PANC-1 cells with phellodendrine chloride for 48 hours.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-Inflammatory and Immunomodulatory Effects

Phellodendrine chloride exhibits potent anti-inflammatory properties by targeting key inflammatory signaling pathways in various disease models, including ulcerative colitis, gouty arthritis, and allergic reactions.

Ulcerative Colitis: Activation of AMPK/mTOR Pathway

In models of ulcerative colitis, phellodendrine promotes autophagy in intestinal epithelial cells by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[2][3] This autophagic process helps to clear damaged cellular components and reduce inflammation, thereby alleviating intestinal damage.[2]

Gouty Arthritis: Inhibition of IL-6/STAT3 Signaling

Phellodendrine chloride has been shown to ameliorate gouty arthritis by inhibiting the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] It reduces the infiltration of neutrophils and downregulates the expression of pro-inflammatory mediators in affected joints.[4]

Allergic Reactions: Suppression of MAPK and NF-κB Signaling

In allergic responses, phellodendrine suppresses the degranulation of mast cells by altering the conformation of the MRGPRB3/MRGPRX2 protein.[5] This, in turn, inhibits the activation of Protein Kinase C (PKC) and the downstream Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5]

General Anti-inflammatory Mechanism: Inhibition of AKT/NF-κB and COX-2

A common thread in the anti-inflammatory action of phellodendrine is the inhibition of the PI3K/Akt/NF-κB pathway.[2] By downregulating this pathway, it reduces the expression of key inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]

Quantitative Data: Cytokine Modulation

| Cell/Model | Treatment | Cytokine/Mediator | Effect | Reference |

| LPS-stimulated RAW264.7 cells | Phellodendrine | IL-6, IL-1β, TNF-α | Decreased expression | [6] |

| C48/80-induced RBL-2H3 cells | Phellodendrine | Histamine, β-hexosaminidase | Decreased release | [5] |

| MSU-induced rat model | Phellodendrine chloride | Neutrophil infiltration | Decreased | [4] |

Experimental Protocols

-

Culture Caco-2 cells and induce oxidative stress with H₂O₂.

-

Treat cells with phellodendrine.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-AMPK, AMPK, p-mTOR, and mTOR overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Induce gouty arthritis in rats by intra-articular injection of monosodium urate (MSU) crystals.

-

Administer phellodendrine chloride orally or intraperitoneally.

-

Measure joint swelling and assess pain response at various time points.

-

At the end of the experiment, sacrifice the animals and collect joint tissues for histological analysis and peritoneal lavage fluid for neutrophil quantification by flow cytometry.

-

Sensitize RBL-2H3 mast cells with IgE.

-

Pre-treat the cells with phellodendrine chloride.

-

Induce degranulation with an antigen (e.g., DNP-BSA) or compound 48/80.

-

Collect the supernatant and measure the activity of released β-hexosaminidase using a colorimetric or fluorometric substrate.

Neuroprotective Effects

Phellodendrine chloride has shown promise in neuroprotection through its antioxidant and anti-apoptotic activities.

Acetylcholinesterase Inhibition

Phellodendrine chloride is an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] By inhibiting AChE, it can increase acetylcholine levels in the brain, a strategy used in the treatment of Alzheimer's disease.

Modulation of Apoptotic Pathways

In models of neurotoxicity, phellodendrine has been shown to protect neuronal cells by modulating the expression of apoptotic proteins. It increases the expression of the anti-apoptotic protein Bcl-2 and decreases the expression of the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio and preventing cell death.[8]

Quantitative Data: AChE Inhibition

| Enzyme | IC50 (µM) | Reference |

| Acetylcholinesterase (AChE) | 36.51 | [7] |

Experimental Protocols

-

Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and acetylcholinesterase enzyme in a 96-well plate.

-

Add different concentrations of phellodendrine chloride.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Culture neuronal cells (e.g., PC12 or primary neurons) and induce neurotoxicity (e.g., with β-amyloid).

-

Treat the cells with phellodendrine chloride.

-

Perform Western blotting as described in section 2.6.1, using primary antibodies against Bax and Bcl-2.

-

Quantify the band intensities to determine the Bax/Bcl-2 ratio.

Conclusion

Phellodendrine chloride is a promising natural compound with a broad spectrum of pharmacological activities. Its ability to modulate multiple key signaling pathways involved in cancer progression, inflammation, and neurodegeneration highlights its therapeutic potential. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of phellodendrine chloride. Further studies are warranted to fully elucidate its complex mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. Quantitative Assessment of Macropinocytosis in mTORC1-Hyperactive Cells using Flow Cytometry [app.jove.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Glutamine uptake assay [bio-protocol.org]

- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 5. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Phellodendrine Chloride: A Technical Overview of its Effects on Pancreatic Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its late diagnosis and profound resistance to conventional therapies. A significant driver of PDAC is the activating mutation in the KRAS oncogene, present in over 90% of cases, which leads to uncontrolled cellular proliferation and survival.[1] This has made KRAS and its downstream pathways a critical focus for novel therapeutic strategies. Phellodendrine chloride (PC), a quaternary ammonium alkaloid derived from the bark of the Phellodendron amurense tree, has emerged as a promising agent.[2][3] Recent studies have elucidated a unique mechanism of action for PC, demonstrating its ability to selectively suppress the proliferation of KRAS-mutated pancreatic cancer cells by inhibiting nutrient uptake through macropinocytosis.[4][5] This guide provides an in-depth summary of the quantitative data, signaling pathways, and experimental protocols related to the effects of phellodendrine chloride on pancreatic cancer cells.

Quantitative Efficacy Data

Phellodendrine chloride exhibits dose-dependent and selective cytotoxicity against pancreatic cancer cells harboring KRAS mutations. Its efficacy is significantly diminished in cells with wild-type KRAS, highlighting a targeted therapeutic window.

Table 1: In Vitro Efficacy of Phellodendrine Chloride on Pancreatic Cancer Cells

| Cell Line | KRAS Status | Parameter | Value / Observation | Reference |

| PANC-1 | Mutant (G12D) | Cell Viability (IC₅₀, 72h) | ~20 µM | [4] |

| MiaPaCa-2 | Mutant (G12C) | Cell Viability | Significant inhibition (dose-dependent) | [4][5] |

| BxPC-3 | Wild-Type | Cell Viability | No significant effect | [4][5] |

| PANC-1 | Apoptosis (48h) | % Apoptotic Cells (Early + Late) | ~35% at 40 µM | [4] |

| PANC-1 | ROS Generation | DCF Intensity | Significant dose-dependent increase | [4] |

| PANC-1 | Mitochondrial Potential | JC-1 Green/Red Ratio | Significant dose-dependent increase | [4] |

| PANC-1 | Nutrient Uptake | Intracellular Glutamine | Diminished levels | [4][5] |

Mechanism of Action: Signaling Pathways

The primary mechanism of phellodendrine chloride in KRAS-mutated pancreatic cancer is the inhibition of macropinocytosis, a crucial nutrient-scavenging process for these aggressive cells.[4] This targeted disruption initiates a cascade of cellular stress events culminating in apoptotic cell death.

The process unfolds as follows:

-

Inhibition of Macropinocytosis : PC directly inhibits the ability of KRAS-mutant cells (like PANC-1) to engulf extracellular proteins, such as albumin.[4][5]

-

Glutamine Deprivation : By blocking this key nutrient uptake pathway, PC diminishes the intracellular supply of essential amino acids, particularly glutamine, which is vital for the metabolic demands of rapidly proliferating cancer cells.[4]

-

Oxidative Stress : The disruption of glutamine metabolism leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[4]

-

Mitochondrial Dysfunction : Elevated ROS levels cause depolarization of the mitochondrial membrane potential (MMP).[4]

-

Induction of Intrinsic Apoptosis : The loss of MMP triggers the mitochondrial or intrinsic pathway of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7. These caspases cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to programmed cell death.[4]

References

- 1. Naturally occurring compounds as pancreatic cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Importance of Phellodendrine in Traditional and Modern Medicines: An Update on Therapeutic Potential in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Immunosuppressive Properties of Phellodendrine Chloride

This technical guide provides a comprehensive overview of the immunosuppressive properties of Phellodendrine chloride, a quaternary ammonium alkaloid derived from the bark of Phellodendron amurense. The document details its mechanisms of action, effects on various immune cells and responses, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Introduction

Phellodendrine chloride, the stable salt form of phellodendrine, is a bioactive compound with demonstrated anti-inflammatory and immunosuppressive activities.[1] Traditionally used in Chinese medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic effects.[2][3] This has positioned Phellodendrine chloride as a promising candidate for the development of novel therapeutics for a range of immune-mediated disorders, including autoimmune diseases and allergic reactions.[2][4] This guide synthesizes the current understanding of its immunomodulatory effects, focusing on its impact on key signaling pathways and cellular functions.

Mechanisms of Immunosuppression

Phellodendrine chloride exerts its immunosuppressive effects by modulating several critical intracellular signaling pathways that govern inflammatory and immune responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Phellodendrine chloride has been shown to inhibit the NF-κB pathway.[5] It can suppress the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] This prevents the translocation of the active p65 subunit to the nucleus, thereby downregulating the transcription of NF-κB target genes.[6] This inhibition has been observed in the context of allergic reactions and oxidative stress.[5][6]

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and the production of inflammatory mediators. Phellodendrine chloride has been shown to suppress the phosphorylation of ERK, JNK, and p38 in mast cells, thereby inhibiting downstream inflammatory events.[6] This action contributes to its anti-allergic effects by preventing mast cell degranulation and the release of histamine and pro-inflammatory cytokines.[6]

Regulation of the PI3K/Akt and AMPK/mTOR Pathways

Phellodendrine chloride has been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[5] In other contexts, such as ulcerative colitis models, it has been shown to activate the AMP-activated protein kinase (AMPK)/mTOR pathway.[7] Activation of AMPK can have anti-inflammatory effects by inhibiting other pro-inflammatory pathways like NF-κB.[7] This suggests that Phellodendrine chloride's mechanism may be context-dependent, influencing different pathways in various cell types and disease models.

Inhibition of the IL-6/STAT3 Signaling Pathway

In the context of gouty arthritis, Phellodendrine chloride has been shown to alleviate inflammation by inhibiting the IL-6/STAT3 signaling pathway.[5] By blocking this pathway, it can reduce the production of matrix metalloproteinases (MMPs) and prevent cartilage degradation.[5]

Effects on Immune Responses and Cells

Phellodendrine chloride has demonstrated a range of effects on both cellular and humoral immunity in various preclinical models.

Cellular Immunity

Phellodendrine chloride exhibits a notable suppressive effect on cellular immune responses.[4][8] It has been shown to suppress local and systemic graft-versus-host (GvH) reactions in mice.[3][4] Furthermore, it effectively inhibits the induction phase of delayed-type hypersensitivity (DTH) reactions, a T-cell mediated response, without affecting the effector phase.[3][4] This suggests that Phellodendrine chloride may interfere with the initial stages of T-cell activation and sensitization. In models of anti-GBM nephritis, it prevents the infiltration of immune cells into the glomeruli.[1]

Humoral Immunity

Interestingly, while potently suppressing cellular immunity, Phellodendrine chloride does not appear to affect antibody production.[4] In studies using sheep red blood cells (SRBC) as an antigen in mice, Phellodendrine chloride did not alter the antibody response, distinguishing it from broad-spectrum immunosuppressants like prednisolone and cyclophosphamide.[4]

Mast Cells and Allergic Reactions

Phellodendrine chloride has shown significant anti-allergic properties by targeting mast cells. It inhibits the degranulation of mast cells induced by compound 48/80.[6] This is achieved by altering the conformation of the MRGPRX2 receptor, which in turn inhibits the activation of PLC and subsequent downstream MAPK and NF-κB signaling.[5][6] This leads to a reduction in the release of histamine, β-hexosaminidase, and pro-inflammatory cytokines such as IL-4 and TNF-α.[6]

Cytokine Production

Phellodendrine chloride has been shown to modulate the production of various cytokines. In a murine asthma model, an extract of Phellodendri Cortex containing phellodendrine reduced the levels of Th2 cytokines IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid.[9] In LPS-stimulated RAW 264.7 macrophages, phellodendrine reduced the levels of IL-6.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Phellodendrine chloride.

Table 1: In Vivo Immunosuppressive Activity of Phellodendrine Chloride

| Animal Model | Effect | Dosage | Outcome | Reference |

| Mice | Graft-versus-Host (GvH) Reaction | 5-20 mg/kg (i.p.) for 8 days | Suppression of local GvH reaction | [3] |

| Mice | Delayed-Type Hypersensitivity (DTH) | 10 and 20 mg/kg (i.p.) for 5 days | Suppression of the induction phase of PC-DTH | [3] |

| Rats | Crescentic-type anti-GBM nephritis | Not specified | Decreased urinary protein, plasma creatine, and cholesterol | [1] |

| Mice | C48/80-induced foot swelling | Not specified | Protection against foot swelling and Evans blue exudation | [6] |

Table 2: In Vitro Effects of Phellodendrine Chloride

| Cell Line | Treatment | Concentration | Effect | Reference |

| RBL-2H3 (rat basophilic leukemia) | C48/80-induced degranulation | Not specified | Suppression of β-HEX, HIS, IL-4, and TNF-α release | [6] |

| PANC-1 and MiaPaCa-2 (KRAS-mutated pancreatic cancer) | Proliferation assay | 0.6-80 μM | Inhibition of proliferation and colony formation | [5] |

| Caco-2 (stimulated with H₂O₂) | Autophagy assay | 5-20 μM | Activation of p-AMPK/mTOR signaling and autophagy | [5][7] |

| Rabbit primary chondrocytes and C28/I2 cells | MSU-induced MMP3 production | 5 μM | Attenuation of MMP3 production and proteoglycan degradation | [5] |

| RAW 264.7 cells | LPS-induced inflammation | 5, 10, 20 µg/mL | Increased cell viability and reduced IL-6 levels | [10] |

Detailed Experimental Protocols

In Vivo Delayed-Type Hypersensitivity (DTH) Model

-

Animal Model: Male BALB/c mice.

-

Sensitization: Mice are sensitized by applying a solution of picryl chloride (PC) to the shaved abdomen.

-

Treatment: Phellodendrine chloride is administered intraperitoneally (i.p.) at doses of 10 and 20 mg/kg for 5 consecutive days, starting from the day of sensitization.

-

Challenge: Several days after sensitization, a lower concentration of PC is applied to the ear of the mice.

-

Measurement: Ear swelling is measured 24 hours after the challenge using a caliper. The difference in ear thickness before and after the challenge represents the DTH response.

-

Control Groups: A vehicle control group and a positive control group (e.g., prednisolone) are typically included.

In Vitro Mast Cell Degranulation Assay

-

Cell Line: RBL-2H3 cells (rat basophilic leukemia cell line), a common model for mast cells.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment: Cells are pre-incubated with various concentrations of Phellodendrine chloride for a specified time (e.g., 1 hour).

-

Stimulation: Degranulation is induced by adding compound 48/80.

-

Measurement of β-Hexosaminidase Release: The release of β-hexosaminidase, an indicator of degranulation, is quantified. Aliquots of the supernatant are incubated with a substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer. The reaction is stopped with a stop solution, and the absorbance is measured at 405 nm. The percentage of β-hexosaminidase release is calculated relative to the total cellular content (obtained by lysing the cells with Triton X-100).

-

Cytokine Measurement: The levels of released cytokines (e.g., TNF-α, IL-4) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Conclusion

Phellodendrine chloride is a potent immunomodulatory agent with selective effects on the cellular immune response. Its mechanisms of action are multifaceted, involving the inhibition of key pro-inflammatory signaling pathways such as NF-κB and MAPK, and the modulation of others like PI3K/Akt and IL-6/STAT3. Its ability to suppress T-cell mediated responses and mast cell degranulation without affecting humoral immunity makes it a particularly interesting candidate for therapeutic development. The detailed data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Phellodendrine chloride in treating a variety of inflammatory and autoimmune disorders. Future research should focus on its effects in a wider range of autoimmune disease models and elucidating its precise molecular targets.

References

- 1. Phellodendrine - LKT Labs [lktlabs.com]

- 2. Biological Importance of Phellodendrine in Traditional and Modern Medicines: An Update on Therapeutic Potential in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Principle of the bark of Phellodendron amurense to suppress the cellular immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Principle of the bark of Phellodendron amurense to suppress the cellular immune response: effect of phellodendrine on cellular and humoral immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibitory effect of phellodendrine on C48/80-induced allergic reaction in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Inhibitory Effects of Phellodendri Cortex Against Airway Inflammation and Hyperresponsiveness in Ovalbumin-Induced Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Phellodendrine Chloride: A Deep Dive into its Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phellodendrine chloride, a quaternary isoquinoline alkaloid derived from the bark of Phellodendron amurense, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth analysis of the molecular pathways modulated by phellodendrine chloride, offering a valuable resource for researchers and professionals in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the affected signaling cascades to facilitate a comprehensive understanding of its mechanism of action.

Core Anti-inflammatory Pathways Modulated by Phellodendrine Chloride

Phellodendrine chloride exerts its anti-inflammatory effects by targeting several key signaling pathways implicated in the inflammatory response. These include the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathway, the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the interleukin-6 (IL-6)/signal transducer and activator of transcription 3 (STAT3) pathway.

AMPK/mTOR Signaling Pathway

Phellodendrine chloride has been shown to activate the AMPK/mTOR signaling pathway, which plays a crucial role in cellular energy homeostasis and the regulation of autophagy.[1][2][3] Activation of AMPK can suppress inflammatory responses.[2]

Key Findings:

-

In H2O2-stimulated Caco-2 cells, phellodendrine chloride treatment led to an increased ratio of p-AMPK/AMPK and a decreased ratio of p-mTOR/mTOR, indicating activation of the AMPK/mTOR pathway.[3]

-

This activation of the AMPK/mTOR pathway by phellodendrine is associated with the induction of autophagy, which can contribute to the resolution of inflammation.[2][3]

References

- 1. Phellodendrine chloride alleviates gouty arthritis through IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phellodendrine inhibits oxidative stress and promotes autophagy by regulating the AMPK/mTOR pathway in burn sepsis-induced intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

Phellodendrine Chloride: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the emerging therapeutic applications of phellodendrine chloride, a quaternary ammonium alkaloid derived from the bark of Phellodendron species.[1] Traditionally used in Chinese medicine, recent scientific investigation has highlighted its potential in oncology, immunology, and neurodegenerative diseases.[2] This guide synthesizes key findings, presents quantitative data, outlines experimental methodologies, and visualizes the underlying molecular mechanisms.

Core Therapeutic Areas and Mechanisms of Action

Phellodendrine chloride exhibits a multi-target pharmacological profile, demonstrating significant potential across several therapeutic areas. Its mechanisms are primarily centered on the modulation of critical cellular signaling pathways involved in cell proliferation, inflammation, and immune response.

1.1 Anti-Cancer Activity: Pancreatic Ductal Adenocarcinoma (PDAC)

A primary focus of phellodendrine research is its selective activity against KRAS-mutated pancreatic cancer cells.[3][4] Unlike wild-type KRAS cells, these cancer cells rely heavily on macropinocytosis to scavenge extracellular nutrients, such as glutamine, to fuel their rapid proliferation.[3] Phellodendrine chloride has been identified as a potent inhibitor of this process.

The proposed mechanism involves the suppression of nutrient uptake via macropinocytosis, leading to diminished intracellular glutamine levels.[3] This nutrient deprivation induces significant metabolic stress, resulting in the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane potential (MMP), and subsequent activation of the intrinsic apoptosis pathway.[3][4] Key events include the upregulation of Bax, downregulation of Bcl-2, and activation of caspases 3, 7, and 9.[3]

References

- 1. Biological Importance of Phellodendrine in Traditional and Modern Medicines: An Update on Therapeutic Potential in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Phellodendrine Chloride: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Bioactive Alkaloid from Traditional Chinese Medicine

Introduction

Phellodendrine chloride, a quaternary isoquinoline alkaloid, is a key bioactive constituent isolated from the bark of the Phellodendron amurense Rupr. and Phellodendron chinense Schneid. trees.[1] In Traditional Chinese Medicine (TCM), the bark, known as "Huang Bai" (Cortex Phellodendri), has been utilized for centuries to treat a variety of ailments, including diarrhea, jaundice, and inflammatory conditions.[2][3] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of phellodendrine, revealing its potential in a range of applications from anti-inflammatory and anti-cancer to immunomodulatory therapies.[1][4] This technical guide provides a comprehensive overview of the current scientific understanding of phellodendrine chloride, with a focus on its pharmacological activities, mechanisms of action, and relevant experimental data to support further research and drug development.

Pharmacological Activities and Mechanisms of Action

Phellodendrine chloride exhibits a broad spectrum of pharmacological effects, which are summarized in the table below. The primary mechanisms of action involve the modulation of key cellular signaling pathways implicated in inflammation, cell proliferation, and immune responses.

Data Presentation: Summary of Pharmacological Activities

| Pharmacological Activity | Experimental Model | Key Findings & Quantitative Data | Signaling Pathway(s) Involved |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Reduced levels of IL-6.[5] Altered mRNA expression of PTGS1, PTGS2, HSP90ab1, AKT1, HTR1A, and PI3CA.[5][6] | NF-κB, MAPK, PI3K/Akt, cAMP, TNF[5][6][7][8] |

| Zebrafish embryos with AAPH-induced oxidative stress | Increased survival rate and restored normal heart rate.[7] Reduced ROS levels and inhibited lipid peroxidation.[7] Reversed abnormal expression of AKT and NF-κB.[7] | AKT/NF-κB[7] | |

| Anti-cancer | KRAS-mutated pancreatic cancer cells (PANC-1, MiaPaCa-2) | Inhibited cell viability in a dose-dependent manner.[9] Induced apoptosis through a caspase-dependent mitochondrial intrinsic pathway.[7] | - |

| Anti-allergic | C48/80-induced allergic reaction in mice and RBL-2H3 cells | Protected against foot swelling and Evans blue exudation in mice.[10] Suppressed degranulation and release of β-HEX, HIS, IL-4, and TNF-α in RBL-2H3 cells.[10] | MAPK, NF-κB[10] |

| Immunosuppressive | Not specified | Inhibits the proliferation and migration of macrophages and cytotoxic T lymphocytes.[11] | - |

| Treatment of Ulcerative Colitis | Caco-2 cells stimulated by H₂O₂ | Promoted autophagy.[7][12] | AMPK/mTOR[7][12] |

| Treatment of Gouty Arthritis | Not specified | Alleviated gouty arthritis.[7] | IL-6/STAT3[7] |

Signaling Pathways Modulated by Phellodendrine Chloride

Phellodendrine chloride exerts its therapeutic effects by intervening in complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by this compound.

Caption: Phellodendrine's anti-inflammatory mechanism via NF-κB, MAPK, and PI3K/Akt pathways.

Caption: Phellodendrine promotes autophagy by activating the AMPK/mTOR signaling pathway.

Caption: Phellodendrine alleviates gouty arthritis by inhibiting the IL-6/STAT3 pathway.

Experimental Protocols

This section provides an overview of common methodologies used in the research of phellodendrine chloride.

Extraction and Isolation

Phellodendrine, along with other alkaloids, is typically extracted from the dried bark of Phellodendron species.

-

Extraction Method: A common and efficient method is hydrochloric acid/methanol-ultrasonic extraction.[13][14][15]

-

Solvent: A combination of hydrochloric acid and methanol (e.g., 1:100 v/v) has been shown to be effective.[13]

-

Procedure: The powdered bark is subjected to ultrasonic extraction with the solvent mixture. This method offers advantages in terms of shorter extraction time and higher efficiency compared to traditional methods like soxhlet extraction or distillation.[13]

-

-

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of phellodendrine in extracts.[16][17]

-

Column: A reverse-phase C18 column is typically used.[16]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing an acid like formic acid) is common.[16]

-

Detection: A Diode Array Detector (DAD) is used for detection at a specific wavelength (e.g., 346 nm for berberine, a related alkaloid).[16]

-

In Vitro Anti-inflammatory Assay

-

Cell Line: RAW 264.7 murine macrophage cell line is frequently used.[8]

-

Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response.[8]

-

Treatment: Cells are pre-treated with varying concentrations of phellodendrine chloride before LPS stimulation.

-

Endpoint Analysis:

-

Cytokine Measurement: Levels of pro-inflammatory cytokines such as IL-6 and IL-1β in the cell culture supernatant are quantified using ELISA kits.[6]

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inflammatory mediators like PTGS1 (COX-1), PTGS2 (COX-2), and signaling pathway components.[6]

-

Western Blotting: Protein levels and phosphorylation status of key signaling molecules (e.g., NF-κB, IκBα, MAPKs, Akt) are assessed by Western blotting.[8]

-

In Vivo Animal Studies

-

Animal Model: Zebrafish embryos are a useful in vivo model for studying oxidative stress.[7]

-

Induction of Oxidative Stress: AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) can be used to induce oxidative stress.[7]

-

Treatment: Zebrafish embryos are treated with different concentrations of phellodendrine.[7]

-

Outcome Measures:

-

Survival Rate: The number of surviving embryos is recorded.[7]

-

Heart Rate: Heart rate is monitored as a physiological parameter.[7]

-

ROS Measurement: Intracellular reactive oxygen species (ROS) levels are quantified using fluorescent probes.[7]

-

Gene and Protein Expression: Expression of relevant genes and proteins (e.g., AKT, NF-κB) is analyzed.[7]

-

Pharmacokinetics

Understanding the pharmacokinetic profile of phellodendrine is crucial for its development as a therapeutic agent.

Data Presentation: Pharmacokinetic Parameters of Phellodendrine in Rats (Intravenous Administration)

| Parameter | Value | Unit | Reference |

| Lower Limit of Quantification (Plasma) | 0.5 | ng/mL | [1] |

| Lower Limit of Quantification (Brain) | 2.5 | ng/g | [1] |

| Lower Limit of Quantification (Other Tissues) | 1 | ng/g | [1] |

| Area Under the Curve (AUC₀₋t) | 15.58 - 57.41 | mg/L*min | [1] |

| Maximum Concentration (Cmax) | 1.63 - 4.93 | mg/L | [1] |

| Elimination | Within 120 minutes in plasma and most tissues | - | [1] |

| Highest Concentration Tissue | Kidney | - | [1] |

Conclusion and Future Directions

Phellodendrine chloride, a prominent alkaloid from Cortex Phellodendri, has demonstrated a wide array of promising pharmacological activities, supported by a growing body of scientific evidence. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and AMPK/mTOR, underscores its potential as a multi-target therapeutic agent for inflammatory diseases, cancer, and other conditions. The data presented in this guide, from quantitative pharmacological assessments to detailed experimental methodologies, provides a solid foundation for researchers and drug development professionals.

Future research should focus on several key areas. Firstly, more extensive preclinical studies are needed to establish the efficacy and safety of phellodendrine chloride in a wider range of disease models. Secondly, detailed pharmacokinetic and pharmacodynamic studies in higher animal models are essential to optimize dosing and delivery strategies. Furthermore, the application of medicinal chemistry to create derivatives of phellodendrine could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Finally, well-designed clinical trials will be the ultimate step to translate the therapeutic potential of this traditional medicine-derived compound into novel treatments for human diseases. The continued investigation of phellodendrine chloride holds significant promise for the development of new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Dynamic IL-6R/STAT3 signaling leads to heterogeneity of metabolic phenotype in pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Importance of Phellodendrine in Traditional and Modern Medicines: An Update on Therapeutic Potential in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory effect of phellodendrine on C48/80-induced allergic reaction in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phellodendrine chloride | TargetMol [targetmol.com]

- 12. Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Phellodendrine Chloride: A Technical Guide to its Role in Cellular Signaling Cascades

Abstract: Phellodendrine chloride, a quaternary ammonium alkaloid derived from the bark of Phellodendron species, is a compound of significant interest in modern pharmacology. Traditionally used in Chinese medicine, recent scientific investigation has revealed its potent ability to modulate critical cellular signaling cascades. This technical guide provides an in-depth analysis of the molecular mechanisms through which phellodendrine chloride exerts its anti-inflammatory, anti-cancer, and immunomodulatory effects. It details the compound's interactions with key pathways including NF-κB, PI3K/Akt, MAPK, and AMPK/mTOR, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling networks involved. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic agents.

Introduction

Phellodendrine is a prominent bioactive alkaloid found in the cortex of Phellodendron amurense and Phellodendron chinense, plants with a long history in traditional medicine for treating ailments like gastroenteritis, inflammation, and abdominal pain[1][2][3]. The compound is typically used in its stable salt form, phellodendrine chloride, which retains the full biological activity of the phellodendrine moiety[4][5]. Emerging research has illuminated the compound's ability to interact with a multitude of cellular targets, making it a promising candidate for therapeutic development. Its pharmacological activities include anti-inflammatory, anti-cancer, anti-nephritic, and immunosuppressive effects[5][6][7][8]. This guide synthesizes current knowledge on the specific signaling cascades modulated by phellodendrine chloride.

Core Signaling Pathways Modulated by Phellodendrine Chloride

Phellodendrine chloride's diverse biological activities stem from its ability to interfere with multiple, often interconnected, signaling pathways.

Anti-inflammatory Signaling: Inhibition of NF-κB and MAPK Pathways

A primary mechanism of phellodendrine's anti-inflammatory effect is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[4][9].

-

NF-κB Pathway: In inflammatory states, signaling molecules like lipopolysaccharide (LPS) trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α[9][10]. Phellodendrine has been shown to inhibit the AKT/NF-κB pathway, down-regulating the expression of inflammatory mediators like COX-2[4]. This inhibition helps alleviate the inflammatory response[6]. Extracts of Phellodendron, rich in phellodendrine, have been shown to inhibit the activation of NF-κB by preventing the degradation and phosphorylation of IκBα[9].

-

MAPK Pathway: The MAPK cascade is another crucial regulator of inflammation. Phellodendrine can suppress allergic reactions by inhibiting Protein Kinase C (PKC) activation and the subsequent downstream MAPK and NF-κB signaling[4]. Phellodendron extracts also attenuate the phosphorylation of MAPKs such as ERK1/2, p38, and JNK in response to inflammatory stimuli[9].

-